Navarixin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Navarixin has a wide range of scientific research applications:

Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new drugs targeting chemokine receptors

Mécanisme D'action

Navarixin exerts its effects by binding to and inhibiting the activation of C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. This inhibition prevents the activation and recruitment of neutrophils, thereby reducing inflammation and modulating immune responses. The molecular targets include the chemokine receptors, and the pathways involved are related to chemokine signaling and immune modulation .

Safety and Hazards

Navarixin has been studied for its safety and tolerability. In a study, dose-limiting toxicities occurred in 2/48 patients (4%) receiving this compound 30 mg and 3/48 (6%) receiving this compound 100 mg; events included grade 4 neutropenia and grade 3 transaminase elevation, hepatitis, and pneumonitis . Treatment-related adverse events occurred in 70/105 patients (67%) and led to treatment discontinuation in 7/105 (7%) .

Analyse Biochimique

Biochemical Properties

Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose

Metabolic Pathways

Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .

Transport and Distribution

Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .

Subcellular Localization

As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Navarixin is synthesized through a multi-step process involving the formation of key intermediates

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Navarixin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Danirixin: Another C-X-C motif chemokine receptor 2 antagonist with similar therapeutic potential.

Elubrixin: A diaryl urea class compound that selectively inhibits C-X-C motif chemokine receptor 2.

SB225002: A selective C-X-C motif chemokine receptor 2 antagonist used in research

Uniqueness of Navarixin

This compound is unique due to its high potency and selectivity for C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown promising results in preclinical and clinical studies for its potential therapeutic effects in various inflammatory and neoplastic diseases .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Navarixin involves the reaction of 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide with 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide.", "Starting Materials": [ "2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide", "2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide and 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as methanol:water:acetic acid.", "Step 4: Characterize the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Numéro CAS |

473727-83-2 |

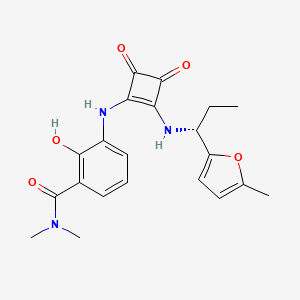

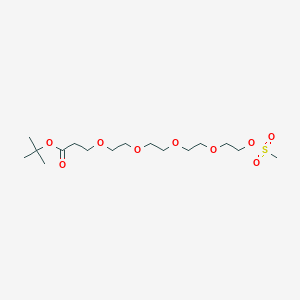

Formule moléculaire |

C23H26N2O5 |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |

InChI |

InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |

Clé InChI |

IXBYSXNOKFHHDR-QGZVFWFLSA-N |

SMILES isomérique |

CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |

SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

SMILES canonique |

CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |

Apparence |

White to off-white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO (>40mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

methanone](/img/structure/B609350.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)